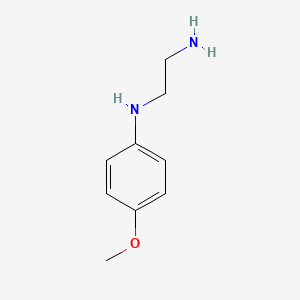

N-(4-methoxyphenyl)ethane-1,2-diamine

説明

Structure

3D Structure

特性

IUPAC Name |

N'-(4-methoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEIZBNJCZKXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506198 | |

| Record name | N~1~-(4-Methoxyphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24455-93-4 | |

| Record name | N~1~-(4-Methoxyphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methoxyphenyl Ethane 1,2 Diamine and Its Derivatives

Classical Approaches to Aryl-Substituted Ethane-1,2-diamine Synthesis

Traditional methods for preparing N-aryl diamines have historically relied on well-established reactions such as reductive amination and nucleophilic substitution. These methods are often characterized by their straightforward procedures and the use of readily available reagents.

Reductive Amination Pathways

Reductive amination is a widely utilized method for the formation of amine bonds. nih.govgctlc.org This process typically involves two main steps: the initial formation of an imine from a carbonyl compound and a primary amine, followed by the reduction of the imine to the corresponding secondary amine. bu.edu

A common route to N-(4-methoxyphenyl)ethane-1,2-diamine via this pathway involves the condensation of p-anisaldehyde with ethylenediamine (B42938). This reaction first yields the bis-imine, N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine. This intermediate is stable and can be isolated in high yields. One reported synthesis involves the refluxing of p-anisaldehyde and ethylenediamine in a 2:1 molar ratio in ethanol, which afforded the Schiff base in an excellent yield of 90.38%. mocedes.org

Table 1: Synthesis of Schiff Base Intermediate via Condensation

| Reactants | Solvent | Conditions | Product | Yield (%) | Reference |

| p-Anisaldehyde, Ethylenediamine | Ethanol | Reflux, 3 hours | N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine | 90.38 | mocedes.org |

Following the formation of the imine, a reducing agent is employed to convert the carbon-nitrogen double bonds into single bonds. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). youtube.comnih.gov The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is advantageous as it can selectively reduce imines in the presence of unreacted aldehydes. nih.gov This two-step, one-pot reaction provides a controlled and efficient way to produce N,N'-disubstituted diamines. To obtain the mono-substituted product, this compound, careful control of stoichiometry and reaction conditions is necessary to favor the mono-condensation and subsequent reduction.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAᵣ) presents another classical route for the formation of C-N bonds. masterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, such as an amine. For the synthesis of this compound, this would conceptually involve the reaction of a 4-haloanisole (e.g., 4-bromoanisole (B123540) or 4-chloroanisole) with ethylenediamine.

However, these reactions often require harsh conditions, such as high temperatures and pressures, particularly for less activated aryl halides. youtube.com The aromatic ring in 4-haloanisole is not strongly activated towards nucleophilic attack, making the direct substitution with ethylenediamine challenging. The reaction is more favorable with aryl halides that possess strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com While theoretically possible, the direct nucleophilic substitution on a 4-haloanisole with ethylenediamine is generally less favored compared to other methods due to potential side reactions and the need for forcing conditions.

Development of Novel Synthetic Routes to this compound

In recent decades, significant advancements in synthetic organic chemistry have led to the development of more efficient, versatile, and milder methods for the construction of C-N bonds. These include transition-metal-catalyzed reactions, organocatalytic approaches, and the use of microwave technology to accelerate reactions.

Palladium-Catalyzed Amination Techniques

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant improvement over classical methods in terms of scope and functional group tolerance. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the facile synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. libretexts.org

The synthesis of this compound can be achieved by the coupling of an aryl halide, such as 4-bromoanisole, with ethylenediamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos and SPhos often providing high yields and reaction rates. researchgate.net

To achieve mono-arylation of the symmetric ethylenediamine, a common strategy involves using a protected form of the diamine, such as N-Boc-ethylenediamine, to prevent double arylation. After the coupling reaction, the protecting group can be removed under acidic conditions to yield the desired this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 130-150 | nih.gov |

| Aryl Halide | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand | KOt-Bu | Toluene | 150 | beilstein-journals.org |

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a green and metal-free alternative to traditional metal-catalyzed reactions. For N-arylation reactions, various organocatalytic systems have been developed. A potential, though less documented, route for the synthesis of this compound could involve the N-arylation of ethylenediamine using a 4-methoxyphenyl (B3050149) donor, such as a 4-methoxyphenylboronic acid, catalyzed by an organic molecule.

Copper-catalyzed N-arylation reactions using arylboronic acids or their derivatives, like arylboroxines, have also been established and can sometimes be considered alongside organocatalytic methods due to their operational simplicity. beilstein-journals.org These reactions can proceed under mild conditions, often in protic solvents like ethanol, and may not require an external base. beilstein-journals.org While specific examples for the synthesis of this compound using a purely organocatalytic approach are not extensively reported in the literature, the field is rapidly evolving and offers a promising future direction for the synthesis of such compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized many chemical transformations by dramatically reducing reaction times, often from hours to minutes, and in many cases improving product yields. nih.gov This technology can be effectively applied to various synthetic routes for this compound.

Microwave irradiation has been successfully employed to accelerate palladium-catalyzed Buchwald-Hartwig aminations. nih.govbeilstein-journals.org The coupling of aryl halides with amines under microwave heating can lead to the desired products in significantly shorter times compared to conventional heating methods. For instance, a microwave-assisted Buchwald-Hartwig double amination has been reported to reduce reaction times from 24 hours to as little as 10-30 minutes, achieving moderate to excellent yields. nih.gov This rapid and efficient heating makes it a highly attractive method for the synthesis of libraries of N-aryl diamines for screening purposes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Reaction Times

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Reference |

| Buchwald-Hartwig Double Amination | 24 hours | 10 - 30 minutes | nih.gov |

| Buchwald-Hartwig Amination | Thermal Heating (hours) | 10 minutes | beilstein-journals.org |

| Cycloisomerization | 24 - 36 hours | 20 - 30 minutes | organic-chemistry.org |

The application of microwave technology is not limited to metal-catalyzed reactions and can also be used to promote classical reactions like the formation of Schiff bases in the reductive amination pathway, potentially leading to faster and more efficient syntheses.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of N-aryl diamines aims to reduce the environmental impact of chemical processes. This includes the use of solvent-free conditions, sustainable catalysts, and maximizing reaction efficiency.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant step towards greener chemical synthesis by minimizing volatile organic compounds. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in this regard. The synthesis of N-aryl diamines, including analogs of this compound, has been successfully demonstrated using ball milling techniques.

A notable example is the N-arylation of ethylenediamine with iodo- and bromo-substituted arenes. While specific data for the reaction with 4-iodoanisole (B42571) or 4-bromoanisole to directly yield this compound under mechanochemical conditions is not extensively documented in dedicated studies, related transformations provide a strong proof of concept. For instance, the mechanochemical N-arylation of amino alcohols and other diamines with various aryl iodides using copper(0) powder as a catalyst proceeds rapidly and in high yields without the need for bulk solvents. rsc.org This approach typically involves milling the reactants with a base, such as potassium hydroxide, and a catalytic amount of a copper source. The conditions are generally mild, and the reactions are often complete within a short period.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) | Reference |

| Ethylenediamine | 4-Iodoanisole | Cu(0) powder, KOH | Ball milling, solvent-free | High (anticipated) | rsc.org |

| Ethylenediamine | 4-Bromoanisole | Cu(I) salt, ligand | Ball milling, solvent-free | Moderate to high (anticipated) | rsc.org |

| This table presents anticipated results for the synthesis of this compound based on similar reported mechanochemical N-arylations. |

Use of Sustainable Catalysts

The move away from precious metal catalysts, such as palladium, towards more abundant and less toxic alternatives like copper is a key aspect of sustainable chemistry. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are well-established and can be adapted for the synthesis of this compound. These reactions can be performed using various copper(I) or copper(II) salts as catalysts, often in the presence of a ligand to facilitate the coupling. Simple and inexpensive ligands, such as ethylenediamine itself, have been shown to be effective in promoting the N-arylation of amines and nitrogen heterocycles. nih.govacs.org

Recent advancements have focused on developing ligand-free copper-catalyzed systems, further enhancing the sustainability of the process. For example, the use of copper(I) oxide (Cu₂O) as a catalyst in water has been reported for the N-arylation of amides with aryl iodides, demonstrating the potential for aqueous, ligand-free conditions. researchgate.net While direct application to ethylenediamine and 4-haloanisoles needs specific investigation, these findings suggest a promising avenue for the sustainable synthesis of the target compound.

| Aryl Halide | Amine | Catalyst | Ligand | Solvent | Yield (%) | Reference |

| 4-Iodotoluene | Benzenesulfonamide | CuI | N,N'-Dimethylethylenediamine | Dioxane | High | researchgate.net |

| Iodobenzene | 2-Pyrrolidinone | Cu₂O | None | Water | High | researchgate.net |

| Aryl Iodide | Indole | CuI | trans-1,2-Cyclohexanediamine | Toluene | High | nih.gov |

| This table showcases examples of copper-catalyzed N-arylation of various amines, indicating the potential for similar systems to be applied to the synthesis of this compound. |

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a common method for the synthesis of N-aryl amines. To calculate the theoretical atom economy for the synthesis of this compound from 4-bromoanisole and ethylenediamine, we consider the following reaction:

C₇H₇BrO + C₂H₈N₂ → C₉H₁₄N₂O + HBr

The molecular weights of the reactants and the desired product are:

4-Bromoanisole (C₇H₇BrO): 187.04 g/mol

Ethylenediamine (C₂H₈N₂): 60.10 g/mol

this compound (C₉H₁₄N₂O): 166.22 g/mol nih.gov

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (166.22 / (187.04 + 60.10)) x 100 ≈ 67.2%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant atoms ends up as byproducts. Improving atom economy often involves designing reactions where byproducts are minimized or are themselves useful. Addition reactions, for example, have a 100% atom economy. While a direct addition reaction for the synthesis of this compound is not straightforward, exploring alternative pathways with higher atom economy remains a key goal in green synthesis design.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral vicinal diamines is of paramount importance, as these compounds are often used as chiral ligands in asymmetric catalysis or are integral parts of biologically active molecules. This section explores methods for the stereoselective synthesis of derivatives of this compound.

Asymmetric Catalytic Methods

Asymmetric catalysis offers an elegant and efficient way to produce enantiomerically enriched compounds. One of the most powerful methods for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines. For the synthesis of chiral derivatives of this compound, a relevant precursor would be an imine derived from a ketone and p-anisidine (B42471) or an imine derived from an aldehyde and a chiral amine.

Research has shown the successful asymmetric hydrogenation of N-(1-(4-methoxyphenyl)ethylidene)aniline using a chiral frustrated Lewis pair (FLP) catalyst. researchgate.netrsc.org While this specific example leads to a different chiral amine, the methodology is highly relevant. The hydrogenation of the corresponding imine, N-(1-phenylethylidene)(4-methoxyphenyl)amine, would be a direct route to a chiral derivative of the target compound.

| Imine Substrate | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-(1-phenylethylidene)aniline | Chiral FLP | 40 | 60 | >99 | 76 | researchgate.net |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | Chiral FLP | 40 | 60 | 95 | 70 | researchgate.net |

| This table presents data from the asymmetric hydrogenation of related imines, which serves as a model for the synthesis of chiral derivatives of this compound. |

Chiral Auxiliary Strategies

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry in a synthesis. wikipedia.org The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to either the aldehyde/ketone or the amine precursor.

A common strategy involves the diastereoselective reduction of a chiral imine. For example, an imine can be formed between 4-methoxyacetophenone and a chiral amine, such as (R)- or (S)-1-phenylethylamine. The resulting chiral imine can then be reduced, with the stereochemistry of the newly formed chiral center being directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired chiral diamine derivative.

Another powerful approach utilizes sulfinamides as chiral auxiliaries, as developed by Ellman. osi.lv An imine formed from a ketone and a chiral tert-butanesulfinamide can undergo diastereoselective reduction, followed by removal of the sulfinyl group to afford the chiral amine. This method is known for its high stereoselectivity and broad substrate scope.

| Ketone/Aldehyde | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) | Product | Reference |

| 4-Methoxyacetophenone | (S)-1-Phenylethylamine | H₂, Pd/C | High (anticipated) | Chiral N,N'-disubstituted diamine derivative | google.com |

| Acetophenone | (R)-tert-Butanesulfinamide | NaBH₄ | >95:5 | Chiral 1-phenylethanamine | osi.lv |

| Propiophenone | Evans Auxiliary (Oxazolidinone) | Lewis acid, Aldehyde | >99:1 (for aldol (B89426) reaction) | Chiral β-hydroxy amide | colab.wsyoutube.comresearchgate.netresearchgate.net |

| This table provides examples of chiral auxiliary-controlled reactions, illustrating the principles that can be applied to the synthesis of chiral derivatives of this compound. |

Advanced Structural Elucidation and Conformational Analysis of N 4 Methoxyphenyl Ethane 1,2 Diamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For N-(4-methoxyphenyl)ethane-1,2-diamine, a variety of NMR techniques can be employed to gain a detailed structural picture.

Basic one-dimensional (1D) NMR data, such as ¹H and ¹³C NMR spectra, provide fundamental information. The ¹³C NMR spectrum for this compound has been recorded and is available in public databases. nih.gov The expected signals in the ¹H NMR spectrum would correspond to the protons of the methoxy (B1213986) group, the aromatic ring, and the ethylenediamine (B42938) backbone. The aromatic protons would likely appear as a characteristic AA'BB' system, while the methylene (B1212753) protons of the ethylenediamine moiety would present as complex multiplets due to coupling with each other and the adjacent nitrogen atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Methoxy Carbon (-OCH₃) | ~55 |

| Aromatic C-O | ~152 |

| Aromatic C-N | ~142 |

| Aromatic CH | ~114-118 |

| Methylene C-N (Aromatic) | ~45 |

| Methylene C-N (Alkyl) | ~43 |

Note: These are predicted values and may differ from experimental results.

Multi-Dimensional NMR for Complex Structure Determination

While 1D NMR provides a foundational understanding, multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for establishing connectivity.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the ethylenediamine chain and the aromatic ring.

HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the attachment of the ethylenediamine group to the methoxyphenyl ring and the position of the methoxy group.

Dynamic NMR for Conformational Exchange

The flexible ethylenediamine chain and the rotation around the C-N and C-O single bonds suggest that this compound can exist in multiple conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers between different conformers.

However, a review of the current literature did not yield any specific dynamic NMR studies focused on the conformational exchange of this compound. Such a study would be valuable for understanding the molecule's flexibility and the preferred spatial arrangements of its functional groups.

Single Crystal X-ray Diffraction Analysis of this compound and its Salts

Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. The formation of salts, such as hydrochlorides, can often facilitate the growth of high-quality crystals suitable for X-ray analysis.

Crystal Packing and Intermolecular Interactions

A search of crystallographic databases did not uncover a published single-crystal X-ray structure for this compound or its salts. The determination of its crystal structure would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Absolute Configuration Determination

This compound is a chiral molecule if substituted unsymmetrically on the diamine chain. If a single enantiomer were isolated and crystallized, X-ray diffraction could be used to determine its absolute configuration. This is typically achieved using anomalous dispersion methods, often requiring the presence of a heavier atom in the structure.

As no crystal structure has been reported for this compound, its absolute configuration has not been experimentally determined by this method.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The PubChem database indicates that a GC-MS (Gas Chromatography-Mass Spectrometry) spectrum has been recorded for this compound, showing a molecular ion peak. nih.gov However, a detailed study of its fragmentation pathways using advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) with high-resolution instrumentation, has not been found in the literature.

A detailed fragmentation analysis would likely show characteristic losses. For instance, the cleavage of the C-C bond in the ethylenediamine chain would be an expected fragmentation pathway. Another common fragmentation would involve the loss of the methoxy group or cleavage at the benzylic position. A comprehensive study would involve proposing fragmentation mechanisms and confirming them with high-resolution mass data.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | Expected m/z |

| Molecular Ion | [C₉H₁₄N₂O]⁺ | 166 |

| Loss of NH₂CH₂ | [C₈H₁₀NO]⁺ | 136 |

| Methoxyphenyl cation | [C₇H₇O]⁺ | 107 |

| Tropylium (B1234903) ion | [C₇H₇]⁺ | 91 |

Note: These are predicted fragmentation patterns based on the compound's structure.

Tandem Mass Spectrometry (MS/MS) Investigations

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on this compound are not extensively available in peer-reviewed literature, the fragmentation behavior can be predicted based on its chemical structure and data from similar compounds.

Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]+•) or a protonated molecule ([M+H]+) is formed. In the case of this compound, the molecular ion would have a mass-to-charge ratio (m/z) of 166. nih.gov The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with a molecular ion peak at m/z 166 and a prominent fragment ion at m/z 136. nih.gov

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. For this molecule, cleavage between the two carbons of the ethylenediamine bridge would be expected.

Benzylic Cleavage: The bond between the methoxyphenyl ring and the nitrogen atom can undergo cleavage, leading to the formation of a stable methoxybenzyl cation or related fragments. The fragment at m/z 136 likely corresponds to the [CH3O-C6H4-NH-CH2]+ ion, resulting from the loss of the terminal NH2 group.

Loss of Small Neutral Molecules: The fragmentation cascade may also involve the loss of small, stable neutral molecules such as ammonia (B1221849) (NH3) or ethyleneimine.

A plausible fragmentation pathway for the formation of the m/z 136 ion is the cleavage of the C-C bond of the diamine chain, followed by rearrangement. The study of fragmentation patterns in similar molecules, such as ketamine analogues, reveals that α-cleavage and subsequent losses of small neutral species are characteristic fragmentation pathways in both EI-MS and ESI-MS/MS modes. mdpi.com For instance, the fragmentation of related aromatic amines often involves the formation of tropylium or substituted tropylium ions. wvu.edu

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 166 | 136 | CH4N | Cleavage of the ethylenediamine chain |

| 166 | 121 | C2H5N | Cleavage and loss of the ethylamine (B1201723) fragment |

| 136 | 108 | C2H4 | Loss of ethylene (B1197577) from the diamine bridge |

| 121 | 93 | CO | Loss of carbon monoxide from the methoxy group |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, which can be used to determine its elemental composition. This is a crucial step in the unequivocal identification of a compound.

For this compound, the molecular formula is C9H14N2O. cymitquimica.com The theoretical exact mass of the neutral molecule can be calculated by summing the masses of its constituent isotopes. Using the most abundant isotopes (12C, 1H, 14N, and 16O), the monoisotopic mass of C9H14N2O is calculated to be 166.110613074 Da. nih.gov

An HRMS experiment would aim to measure the m/z of the molecular ion with a high degree of accuracy. For example, in a study of a related compound, (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, HRMS was used to confirm the molecular formula by comparing the calculated exact mass with the experimentally determined value. nih.gov A similar approach for this compound would involve comparing the measured mass of the molecular ion to the theoretical value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the proposed elemental composition.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ion Type | Theoretical m/z |

| C9H14N2O | 166.110613074 | [M]+• | 166.11061 |

| C9H14N2O | 166.110613074 | [M+H]+ | 167.11842 |

| C9H14N2O | 166.110613074 | [M+Na]+ | 189.09981 |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a valuable tool for identifying functional groups and studying intermolecular interactions such as hydrogen bonding. While specific, complete experimental IR and Raman spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its structure and data from analogous compounds.

The key functional groups in this compound are the aromatic ring, the ether linkage, and the primary and secondary amine groups. These will give rise to characteristic absorption bands in the IR and Raman spectra.

Key Vibrational Modes:

N-H Stretching: The primary amine (-NH2) and secondary amine (-NH-) groups will exhibit N-H stretching vibrations in the region of 3300-3500 cm-1. These bands are often broadened by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm-1, while aliphatic C-H stretching vibrations from the ethylenediamine and methoxy groups are found in the 2850-3000 cm-1 region.

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm-1 range.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1590-1650 cm-1.

C-N Stretching: The C-N stretching vibrations for both aromatic and aliphatic amines will appear in the 1250-1360 cm-1 region.

C-O Stretching: The aryl ether C-O stretching vibration is expected to produce a strong band in the 1200-1275 cm-1 region.

Hydrogen bonding plays a significant role in the vibrational spectrum of this compound, affecting the position and shape of the N-H and O-H (if present as an impurity or in a protic solvent) stretching bands. In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the amine groups can lead to a broadening and shifting of these bands to lower wavenumbers. In a related compound, N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine, C-H···O hydrogen bonds were observed to link molecules into inversion dimers. mocedes.org

Interactive Data Table: Predicted IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm-1) | Expected Intensity | Notes |

| N-H Stretch | 3300-3500 | Medium-Weak | Broadened by H-bonding |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong | |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong | |

| N-H Bend | 1590-1650 | Medium | |

| C-N Stretch | 1250-1360 | Medium | |

| Aryl C-O Stretch | 1200-1275 | Strong |

Chiroptical Spectroscopy (CD/ORD) for Optically Active Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that are optically active. This compound itself is not chiral. However, if it is derivatized to introduce a chiral center, or if it is used as a ligand to form a chiral metal complex, then CD and ORD spectroscopy can be employed to investigate the stereochemistry of the resulting species.

For instance, chiral derivatives of ethane-1,2-diamine have been used to create chiral lanthanide complexes that exhibit strong circularly polarized luminescence. escholarship.org In such cases, the CD spectrum provides information about the three-dimensional arrangement of the chromophores in the molecule. The Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, can be used to determine the absolute configuration of a chiral center.

In a hypothetical scenario where a chiral derivative of this compound is synthesized, the methoxyphenyl group would act as a chromophore. The interaction of this chromophore with a nearby chiral center would give rise to a CD signal. The sign and magnitude of the Cotton effect would depend on the spatial relationship between the chromophore and the chiral center.

Studies on other chiral polymers containing aromatic rings, such as poly(1,4-phenylene)s, have shown that aggregation can induce strong CD signals. chemrxiv.org This suggests that the conformation and aggregation state of chiral derivatives of this compound could also significantly influence their chiroptical properties.

Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

Theoretical and Computational Chemistry Studies of N 4 Methoxyphenyl Ethane 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. Analysis would typically involve visualizing the electron density distribution of these orbitals to predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for N-(4-methoxyphenyl)ethane-1,2-diamine

| Parameter | Energy (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

| Ionization Potential | Data Not Available |

| Electron Affinity | Data Not Available |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, allowing for the exploration of different conformations and the influence of the surrounding environment, such as a solvent.

Conformational Ensemble Sampling

For a flexible molecule like this compound, multiple low-energy conformations can exist. Conformational ensemble sampling through MD simulations would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Solvation Free Energy Calculations

The behavior and stability of a molecule can change significantly in different solvents. Solvation free energy calculations determine the energy change associated with transferring a molecule from a vacuum to a solvent. This is essential for predicting solubility and understanding how the solvent environment affects conformational preferences and reaction kinetics.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry, particularly using DFT, can be employed to map out the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. By calculating the activation energies, researchers can predict the most likely reaction pathway and gain a deeper understanding of the reaction mechanism at a molecular level. For this compound, this could involve studying its role in Schiff base formation or coordination chemistry.

Transition State Characterization

In the absence of specific studies on this compound, the characterization of its transition states in various reactions can be inferred from computational studies on analogous N-aryl-ethylenediamines and related catalytic processes. Transition state theory is a fundamental concept in computational chemistry used to determine the energy barrier of a reaction.

Transition state characterization for a molecule like this compound would typically involve high-level quantum chemical calculations, such as Density Functional Theory (DFT), to locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. For instance, in a potential cyclization reaction, the transition state would feature partially formed and broken bonds as the diamine transforms into a new heterocyclic structure.

Hypothetical transition state calculations for reactions involving this compound, such as N-alkylation or acylation, would likely reveal the following:

Influence of the Methoxy (B1213986) Group: The electron-donating methoxy group on the phenyl ring would be expected to influence the electron density on the anilino nitrogen, thereby affecting the energy of the transition state. This could potentially lower the activation energy for electrophilic attack at this nitrogen compared to an unsubstituted analog.

Role of the Ethylenediamine (B42938) Chain: The flexibility of the ethylenediamine chain would allow for multiple conformational isomers of the transition state, each with a distinct energy. Computational analysis would be crucial to identify the lowest energy transition state structure.

A common method for confirming a transition state is through vibrational frequency analysis, where a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Mapping

Reaction pathway mapping involves charting the energetic landscape of a chemical reaction from reactants to products, including all intermediates and transition states. For this compound, this would be particularly insightful for understanding its synthesis and subsequent reactivity.

Computational methods can be employed to map out potential reaction pathways, such as in the synthesis of vicinal diamines via C-H amination. nih.gov A plausible synthetic route to this compound could involve the reaction of 4-methoxyaniline with a suitable two-carbon electrophile. Computational mapping of this reaction would help in:

Identifying the most favorable reaction mechanism: By comparing the energy barriers of different potential pathways, the most likely mechanism can be determined.

Predicting potential byproducts: The identification of local minima on the potential energy surface can indicate the formation of stable intermediates or byproducts. nih.gov

For example, in a reductive amination reaction to form this compound, computational mapping could elucidate the stepwise process of imine formation and subsequent reduction, providing insights into the energetics of each step. Modern computational approaches can even automate the exploration of reaction pathways, requiring minimal user input to predict potential outcomes. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the structural features of molecules with their physicochemical properties. rdd.edu.iq Although specific QSPR models for this compound are not available, models developed for substituted anilines and related compounds can provide a framework for predicting its properties. nih.govresearchgate.netnih.gov

A QSPR study on this compound would involve the calculation of various molecular descriptors, which are numerical representations of its chemical structure. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Describing the electron distribution, such as dipole moment and HOMO/LUMO energies. researchgate.net

Physicochemical: Such as logP (octanol-water partition coefficient) and molar refractivity.

These descriptors would then be used to build a mathematical model, often using multiple linear regression or machine learning algorithms, to predict a specific property, such as boiling point, solubility, or even biological activity. rdd.edu.iq

Illustrative QSPR Descriptors for this compound:

| Descriptor Category | Descriptor Example | Predicted Influence on Properties |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons; the methoxy group would increase this value. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. |

| Electronic | Dipole Moment | The presence of polar N-H and C-O bonds would result in a significant dipole moment, affecting solubility. |

| Physicochemical | LogP | The balance between the hydrophilic diamine chain and the lipophilic methoxyphenyl group would determine its value. |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and transport properties. |

This table is illustrative and based on general principles of QSPR for analogous compounds.

Molecular Docking and Binding Energy Calculations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.comnih.gov This is frequently used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target like a receptor or enzyme. nih.govnih.gov

A hypothetical molecular docking study of this compound could be performed against a relevant protein target. The process would involve:

Preparation of the ligand and receptor: Obtaining the 3D structures of this compound and the target protein.

Docking simulation: Using software to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and analysis: Ranking the different poses based on a scoring function that estimates the binding affinity.

The binding interactions would likely involve hydrogen bonds from the amine groups to polar residues in the active site, as well as hydrophobic interactions from the phenyl ring. The methoxy group could also participate in hydrogen bonding or other electrostatic interactions.

Binding energy calculations , often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more quantitative estimate of the binding affinity. nih.govnih.gov These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

Illustrative Molecular Docking and Binding Energy Data for this compound with a Hypothetical Receptor:

| Parameter | Illustrative Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | A lower score indicates a more favorable binding pose. |

| Predicted Binding Energy (ΔG, kcal/mol) | -10.2 | A more negative value suggests a stronger binding affinity. |

| Key Interacting Residues | Asp120, Tyr340, Phe280 | Suggests specific amino acids in the binding pocket that form interactions. |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | Describes the nature of the forces holding the ligand in the binding site. |

This table is illustrative and the values are hypothetical, based on typical ranges observed for similar ligands in molecular docking studies.

Reactivity and Mechanistic Investigations of N 4 Methoxyphenyl Ethane 1,2 Diamine

Nucleophilic Reactivity of the Diamine Moiety

The ethylenediamine (B42938) portion of the molecule contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The primary amine is generally more sterically accessible and reactive than the secondary amine, which is directly attached to the aromatic ring and experiences some delocalization of its lone pair into the phenyl group, reducing its nucleophilicity.

Acylation and Alkylation Reactions

The amine functionalities of N-(4-methoxyphenyl)ethane-1,2-diamine readily undergo acylation and alkylation reactions. These reactions typically proceed via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the acylating or alkylating agent.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of amides. Due to the higher nucleophilicity of the primary amine, selective acylation at this position is expected under controlled conditions. For instance, the acylation of related N-acyl amino acids can be achieved with good yields, particularly with strong nucleophilic derivatives. tubitak.gov.tr The reaction of anilines with alkyl halides in the presence of a base is a known method for preparing N-aryl heterocyclic amines. researchgate.net

Alkylation: Alkylation with alkyl halides introduces alkyl groups onto the nitrogen atoms. This reaction follows a nucleophilic aliphatic substitution mechanism. wikipedia.org Similar to acylation, the primary amine is expected to be more reactive. However, overalkylation to form tertiary amines and even quaternary ammonium (B1175870) salts is a common outcome, often resulting in a mixture of products. youtube.com The use of alcohols as alkylating agents in the presence of a suitable catalyst also provides a pathway for N-alkylation. d-nb.info

| Reagent Type | Electrophile Example | Expected Major Product | Reaction Conditions |

| Acyl Halide | Acetyl chloride | N-(2-(4-methoxyphenylamino)ethyl)acetamide | Base catalyst, controlled temperature |

| Alkyl Halide | Methyl iodide | N1-(4-methoxyphenyl)-N2-methylethane-1,2-diamine | Base, solvent like THF or Et2O |

Reaction with Carbonyl Compounds

This compound reacts with aldehydes and ketones to form imines (Schiff bases) and can further cyclize to form heterocyclic structures like imidazolines. libretexts.orglibretexts.org The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

The initial reaction is expected to involve the more nucleophilic primary amine. Depending on the reaction conditions and the nature of the carbonyl compound, the secondary amine can also participate, leading to cyclized products. For example, the condensation of ethylenediamine with aldehydes can lead to the formation of imidazolidines. chemicalbook.comrsc.org

Aromatic Reactivity of the Anisyl Group

The anisyl group, a benzene (B151609) ring substituted with a methoxy (B1213986) group, is activated towards electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing activator. The secondary amino group (-NHCH2CH2NH2) is also an activating, ortho-, para-directing group. The interplay of these two groups governs the regioselectivity of electrophilic attack on the aromatic ring.

Electrophilic Aromatic Substitution Studies

Given the directing effects of the methoxy and aminoethylamino substituents, electrophilic substitution is predicted to occur at the positions ortho and para to these groups. The position ortho to the methoxy group and meta to the aminoethylamino group (C-3 and C-5) and the position ortho to the aminoethylamino group and meta to the methoxy group (C-2 and C-6) are the most likely sites of reaction. Steric hindrance from the ethylenediamine side chain may influence the final product distribution.

While specific studies on this compound are not prevalent, the nitration and bromination of anisole (B1667542) and its derivatives are well-documented, typically yielding a mixture of ortho and para substituted products.

Directed ortho-Metalation Investigations

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.org The methoxy group and the nitrogen atom of the secondary amine in this compound can act as directing metalation groups (DMGs). organic-chemistry.orguwindsor.ca These groups can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position.

In the case of this compound, both the methoxy group and the secondary amine could direct lithiation. The stronger directing group and the reaction conditions will determine the site of metalation. The secondary amine, with its ability to form a stable chelate with the lithium cation, is a potent directing group. This would favor lithiation at the C-2 position. The presence of a coordinating side chain can significantly influence the regioselectivity of DoM reactions. nih.govresearchgate.net

| Directing Group | Predicted Site of Lithiation | Reagent |

| Methoxy (-OCH3) | C-3 | n-BuLi, s-BuLi, or t-BuLi |

| Secondary Amine (-NH-) | C-2 | n-BuLi, s-BuLi, or t-BuLi |

Cyclization Reactions Involving this compound

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Imidazoline (B1206853) Synthesis: Condensation with aldehydes or their derivatives is a common method for synthesizing imidazolines. organic-chemistry.orgnih.gov The reaction of this compound with an aldehyde would likely proceed through the formation of an aminal, which then dehydrates to form the imidazoline ring. The use of various catalysts and reaction conditions can influence the efficiency of this cyclization. google.com

Benzodiazepine Synthesis: While o-phenylenediamines are the typical starting materials for 1,5-benzodiazepines, nih.gov related N-substituted ethylenediamines can be used to synthesize other classes of benzodiazepines and related seven-membered rings. For example, Pd-catalyzed carboamination reactions of N-allyl-2-aminobenzylamine derivatives can yield saturated 1,4-benzodiazepines. nih.gov The synthesis of 1,3,5-triazepine derivatives can be achieved through the cyclocondensation of ethylenediamine derivatives with various reagents. mdpi.com The reactivity of this compound in similar cyclization strategies is an area for potential investigation.

Formation of Heterocyclic Scaffolds

This compound serves as a key building block for the construction of diverse heterocyclic scaffolds, most notably quinoxalines and benzimidazoles, which are significant structural motifs in medicinal chemistry and materials science.

The synthesis of quinoxalines is a prominent application of 1,2-diamines. These reactions typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net For this compound, this would involve reaction with a diketone like benzil. The reaction is often catalyzed by acids or various metal catalysts. ijariie.com While specific studies on this compound are limited, the general mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline (B1680401) ring. The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the reaction rate and yield. nih.gov

Benzimidazoles are another important class of heterocycles synthesized from 1,2-diamines. The reaction typically involves condensation with an aldehyde, followed by an oxidative cyclization. ijariie.comnih.govrsc.org In the case of this compound, reaction with an aldehyde would first form a Schiff base intermediate. Subsequent intramolecular nucleophilic attack by the second amino group onto the imine carbon, followed by oxidation, leads to the formation of the benzimidazole (B57391) ring. nih.gov The presence of the N-aryl substituent influences the regioselectivity of the cyclization. Various catalysts, including supported gold nanoparticles, have been shown to be effective for this transformation, promoting the reaction under mild conditions. nih.gov

Ring-Closing Reactions

The formation of heterocyclic scaffolds from this compound is fundamentally reliant on intramolecular ring-closing reactions. These cyclization reactions are key steps in the synthesis of quinoxalines and benzimidazoles.

In the synthesis of quinoxalines from N-aryl-1,2-diamines and 1,2-diketones, the crucial ring-closing step is the intramolecular condensation leading to a dihydropyrazine (B8608421) intermediate, which then aromatizes. nih.gov The mechanism is generally accepted to proceed through the following steps:

Nucleophilic attack of one of the amine functionalities on a carbonyl group of the 1,2-diketone to form a hemiaminal intermediate.

Dehydration to form an imine (Schiff base).

Intramolecular nucleophilic attack of the second amine group on the remaining carbonyl group.

A final dehydration step to yield the stable aromatic quinoxaline ring system.

For benzimidazole formation, the ring-closing reaction occurs after the initial condensation of the diamine with an aldehyde to form an N-aryl-N'-(arylmethylene)diamine intermediate. The subsequent intramolecular cyclization is an example of a nucleophilic addition to the imine C=N double bond. This is typically followed by an oxidation step to aromatize the newly formed five-membered ring. rsc.org A plausible mechanistic pathway involves the formation of an imine, which is then activated by a catalyst for the intramolecular cyclization, followed by dehydrogenation to yield the final benzimidazole product. nih.gov

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound are important transformations that can lead to a variety of products or are integral steps in synthetic sequences.

Oxidation Pathways: Oxidative cyclization is a key reaction pathway for N-aryl-1,2-diamines, particularly in the synthesis of benzimidazoles from aldehydes, where an oxidant is often required to aromatize the heterocyclic ring. nih.gov Common oxidizing agents used in these reactions include air (O2), hydrogen peroxide, or hypervalent iodine reagents. The oxidation step typically follows the initial condensation and cyclization.

Direct oxidation of the amine functionalities can also occur. Aromatic amines are generally more susceptible to oxidation than aliphatic amines. The oxidation of N-aryl diamines can be complex, potentially leading to the formation of colored products through the formation of radical cations and subsequent coupling reactions.

Reduction Pathways: Reduction reactions involving this compound are less commonly described in the context of its primary reactivity, which is centered on its nucleophilicity. However, if the molecule contains reducible functional groups, such as a nitro group on the aromatic ring (in a derivative), these can be selectively reduced. The reduction of nitroarenes to arylamines is a common transformation. organic-chemistry.org In the context of the synthesis of the diamine itself, it could potentially be formed by the reduction of a corresponding nitro-substituted precursor.

Kinetic and Thermodynamic Analysis of Reactions

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not extensively available in the published literature. However, general principles of reaction kinetics and thermodynamics for the condensation reactions of amines and diamines can be applied.

The kinetics of quinoxaline and benzimidazole formation are influenced by several factors:

Reactant Concentration: The rate of reaction is dependent on the concentration of the diamine and the carbonyl compound.

Catalyst: The presence and nature of a catalyst (acidic, basic, or metal-based) can significantly accelerate the reaction rate by lowering the activation energy of the key steps, such as imine formation and cyclization.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics.

Below is a representative data table illustrating typical reaction conditions for the synthesis of quinoxalines from various aryl 1,2-diamines and 1,2-diketones, which would be analogous to reactions involving this compound.

Synthesis of Quinoxaline Derivatives from Aryl 1,2-Diamines and 1,2-Diketones

| Entry | Aryl 1,2-Diamine | 1,2-Diketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | o-Phenylenediamine (B120857) | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | RT | 0.25 | 98 | researchgate.net |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | (NH4)6Mo7O24·4H2O | EtOH/H2O | RT | 0.33 | 96 | researchgate.net |

| 3 | o-Phenylenediamine | 2,2'-Furil | (NH4)6Mo7O24·4H2O | EtOH/H2O | RT | 0.5 | 95 | researchgate.net |

Coordination Chemistry of N 4 Methoxyphenyl Ethane 1,2 Diamine Complexes

X-ray Crystallographic Analysis of Metal Complexes

Coordination Geometry and Stereochemistry

The coordination of N-(4-methoxyphenyl)ethane-1,2-diamine to a metal ion would involve the formation of a five-membered chelate ring, a stable arrangement for ethylenediamine-based ligands. The resulting metal complexes could adopt several common coordination geometries:

Octahedral: With a coordination number of six, a metal ion could bind to three molecules of the ligand (forming a [M(L)₃]ⁿ⁺ complex) or, more commonly, to two molecules of the ligand and two other monodentate ligands (forming a [M(L)₂(X)₂]ⁿ⁺ complex). The latter can exist as cis or trans isomers.

Square Planar: Typically observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), a [M(L)₂]²⁺ complex would likely feature the metal in a square planar environment.

Tetrahedral: For some metal ions, particularly with a d¹⁰ configuration like Zn(II) or Cd(II), a tetrahedral geometry is common. A complex of the type [M(L)X₂] could adopt this geometry. For instance, a related Schiff base complex formed from N,N'-bis(4-methoxybenzylidene)ethylenediamine and Cadmium(II) has been shown to exhibit a distorted tetrahedral geometry.

While specific crystallographic data for this compound complexes is not available, the table below summarizes hypothetical crystallographic parameters for a representative complex based on typical values for similar structures.

| Parameter | Hypothetical Value/Information |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal Center | Cu(II) |

| Coordination Geometry | Distorted Square Planar |

| Key Bond Lengths (M-N) | ~2.0 - 2.1 Å |

| Key Bond Angles (N-M-N) | ~85-90° (within chelate ring), ~170-180° (trans) |

This table is illustrative and not based on experimental data for the specified compound.

Supramolecular Interactions within Crystal Lattices

Beyond the primary coordination sphere, the crystal packing of metal complexes is governed by weaker, non-covalent interactions. For complexes of this compound, several types of supramolecular interactions would be expected:

Hydrogen Bonding: The amine groups (-NH and -NH₂) of the ligand are capable of acting as hydrogen bond donors, while the methoxy (B1213986) oxygen atom can act as an acceptor. These interactions would play a crucial role in linking individual complex units into extended one-, two-, or three-dimensional networks.

π-π Stacking: The presence of the 4-methoxyphenyl (B3050149) ring introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent complex molecules.

C-H···π Interactions: The aliphatic C-H bonds of the ethylenediamine (B42938) backbone and the aromatic C-H bonds can interact with the π-system of the phenyl rings, further stabilizing the crystal lattice.

Magnetic Properties of this compound Metal Complexes

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons on the metal center. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. The this compound ligand itself is diamagnetic.

The magnetic moment of a complex can be predicted using the spin-only formula and is experimentally determined via techniques like SQUID magnetometry. The ligand field strength influences whether a complex will be high-spin or low-spin, which in turn determines the number of unpaired electrons and the magnetic moment.

The following table outlines the expected magnetic behavior for hypothetical complexes with first-row transition metals in an octahedral field.

| Metal Ion | d-electron count | High-Spin Unpaired e⁻ | Low-Spin Unpaired e⁻ | Expected Behavior (High-Spin) |

| Cr(III) | d³ | 3 | 3 | Paramagnetic |

| Mn(II) | d⁵ | 5 | 1 | Strongly Paramagnetic |

| Fe(II) | d⁶ | 4 | 0 | Paramagnetic |

| Co(II) | d⁷ | 3 | 1 | Paramagnetic |

| Ni(II) | d⁸ | 2 | 2 | Paramagnetic |

| Cu(II) | d⁹ | 1 | 1 | Paramagnetic |

| Zn(II) | d¹⁰ | 0 | 0 | Diamagnetic |

This table is based on theoretical principles of crystal field theory.

Detailed magnetic susceptibility studies would be required to understand the nature and magnitude of magnetic exchange interactions in polynuclear complexes, should they be synthesized.

Electrochemical Properties and Redox Behavior of Complexes

The electrochemical properties of metal complexes involving this compound would be investigated primarily using techniques like cyclic voltammetry (CV). CV can provide information about the redox potentials of the metal center (e.g., M²⁺/M³⁺ or M²⁺/M⁺ couples) and, in some cases, redox processes involving the ligand itself.

The redox potential is sensitive to the nature of the ligand, the coordination geometry, and the solvent system. The electron-donating nature of the two amine groups and the methoxyphenyl group would generally be expected to stabilize higher oxidation states of the metal center, potentially shifting redox potentials to less positive values compared to complexes with less donating ligands.

A hypothetical cyclic voltammogram for a one-electron, reversible redox process (e.g., [M(L)₂]²⁺ ⇌ [M(L)₂]³⁺ + e⁻) would be characterized by:

Anodic Peak Potential (Epa): Potential at which oxidation occurs.

Cathodic Peak Potential (Epc): Potential at which reduction occurs.

Half-wave Potential (E₁/₂): (Epa + Epc)/2, which is a measure of the thermodynamic ease of the redox process.

Peak Separation (ΔEp): |Epa - Epc|, which for a reversible one-electron process is typically close to 59/n mV (where n=1).

Without experimental data, it is not possible to provide specific redox potential values for any metal complex of this compound. Further research is needed to explore this facet of its coordination chemistry.

Catalytic Applications of N 4 Methoxyphenyl Ethane 1,2 Diamine and Its Metal Complexes

Homogeneous Catalysis with N-(4-methoxyphenyl)ethane-1,2-diamine Ligands

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents a primary area of investigation for new ligands. The utility of this compound in this domain is evaluated based on its performance in several key reaction types.

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a field of intense research. Chiral 1,2-diamines are particularly valuable as ligands for metal catalysts in these transformations. While related structures, such as the chiral (1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, are widely utilized in asymmetric reactions like catalytic hydrogenation and carbonyl reductions, specific documented applications of the non-chiral this compound in asymmetric hydrogenation, epoxidation, or C-C bond formation are not extensively reported in scientific literature. chembk.comua.es The synthesis of chiral 1,2-diamines is of considerable interest due to their role in creating biologically active compounds and their use as chiral ligands and organocatalysts. ua.es

Cross-Coupling Reactions

Cross-coupling reactions are fundamental C-C and C-N bond-forming reactions in organic synthesis. The performance of ligands in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings is a key indicator of their utility.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds via the coupling of amines with aryl halides. wikipedia.orglibretexts.org The development of this reaction has provided a powerful tool for synthesizing aryl amines, which are common in pharmaceuticals. wikipedia.org The catalytic cycle generally involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org While a vast number of ligands have been developed for this reaction, specific studies detailing the performance of this compound as the supporting ligand are not prominently featured in the literature. amazonaws.comorganic-chemistry.org Research has shown that "cocktail"-type catalytic systems, involving complexes, clusters, and nanoparticles, can be at play in Buchwald-Hartwig reactions. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed method for C-C bond formation between aryl or vinyl halides and alkenes. organic-chemistry.org The reaction's efficiency and selectivity are highly dependent on the catalyst system, including the nature of the ligand.

Suzuki Coupling: This reaction couples organoboron compounds with organohalides using a palladium catalyst. researchgate.netmdpi.com It is a versatile method for synthesizing biaryls and other conjugated systems. The choice of ligand is critical for achieving high yields and turnover numbers.

Oxidation and Reduction Catalysis

The role of this compound and its metal complexes in broader oxidation and reduction reactions remains an area with limited specific documentation. While Schiff bases derived from diamines and aldehydes find applications in catalysis, specific examples employing this compound are not widely reported. researchgate.net

Heterogeneous Catalysis Using Immobilized this compound Derivatives

Immobilizing homogeneous catalysts onto solid supports can enhance stability, and facilitate catalyst recovery and reuse, bridging the gap between homogeneous and heterogeneous catalysis.

Grafting onto Supports (e.g., silica (B1680970), polymers)

The immobilization of organic ligands onto solid supports like silica is a common strategy for creating robust heterogeneous catalysts. This typically involves chemically bonding the ligand to the support's surface. For instance, a nano-hybrid catalyst has been created by grafting a related tetramethylethane-1,2-diamine derivative onto nano-silica. chemmethod.com Similarly, organoboron compounds have been grafted onto silica to create single-site catalysts. nsf.gov However, specific research detailing the process and catalytic performance of this compound grafted onto silica or polymer supports is not available in the current literature.

Table 1: Examples of Support Materials for Heterogeneous Catalysis

| Support Material | Functional Group for Grafting | Potential Application |

|---|---|---|

| Silica (SiO₂) | Silanol (Si-OH) | General purpose catalyst support |

Metal-Organic Framework (MOF) Based Catalysts

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands. rsc.org Their high surface area and tunable porosity make them excellent platforms for catalysis. Catalytically active sites can be introduced by using functionalized ligands or by postsynthetic modification. For example, Lewis pairs have been anchored within MOFs to create highly active and recyclable catalysts for reduction reactions. usf.edu While the incorporation of diamine functionalities into MOF structures is a known strategy, there are no specific reports on the use of this compound as a building block or a post-synthetically installed ligand in a MOF for catalytic applications.

Organocatalytic Roles of this compound

This compound possesses the necessary structural features to function as an organocatalyst, particularly in asymmetric synthesis. The presence of two nitrogen atoms, a primary and a secondary amine, allows for the formation of key intermediates in various catalytic cycles.

One of the primary anticipated roles for this diamine is in enamine and iminium ion catalysis. The secondary amine can react with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine. This enamine can then react with an electrophile. The chirality, if present in a derivative of the diamine, can induce stereoselectivity in the product. Conversely, the secondary amine can activate α,β-unsaturated carbonyls by forming an iminium ion, lowering the LUMO and facilitating nucleophilic attack.

Although specific examples for this compound are scarce, analogous 1,2-diamines are frequently employed in Michael additions, aldol (B89426) reactions, and Mannich reactions. For instance, derivatives of 1,2-diphenylethylenediamine are effective organocatalysts for the enantioselective Michael addition of aldehydes to maleimides. It is plausible that this compound could catalyze similar transformations.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies specifically involving this compound as a catalyst are not prominently documented. However, the proposed mechanisms would likely mirror those established for other bifunctional amine-based organocatalysts.

In a hypothetical organocatalytic Michael addition of an aldehyde to a nitro-olefin, the catalytic cycle would likely proceed as follows:

Enamine Formation: The secondary amine of this compound condenses with the aldehyde to form a chiral enamine.

Nucleophilic Attack: The enamine attacks the β-carbon of the nitro-olefin. The primary amine group could potentially play a role in activating the nitro-olefin through hydrogen bonding, thus facilitating the attack.

Iminium Ion Formation: The resulting intermediate forms an iminium ion.

Hydrolysis: The iminium ion is hydrolyzed to release the final product and regenerate the diamine catalyst, which can then enter a new catalytic cycle.

Kinetic studies and computational modeling, which are crucial for elucidating the precise transition states and the role of the methoxyphenyl group in influencing stereoselectivity, have not been reported for this specific compound.

Scope and Limitations of Catalytic Systems

The scope and limitations of catalytic systems based on this compound remain largely unexplored. Based on related systems, one can anticipate certain trends.

Scope:

Substrates: The catalyst would likely be effective for a range of aldehydes and ketones as nucleophiles. The electrophiles could include nitroalkenes, enones, and imines.

Metal Complexes: As a ligand, this compound can coordinate with various transition metals to form complexes. A notable example is its use in ruthenium-catalyzed asymmetric transfer hydrogenation of imines. researchgate.net In a study, a chiral organocatalyst was used for the asymmetric transfer hydrogenation of N-(4-methoxyphenyl)-1-phenylethanimine. researchgate.net This suggests that metal complexes of the diamine could be effective catalysts for reduction reactions.

Limitations:

Catalyst Loading: The efficiency of the catalyst, in terms of required loading, is unknown. High catalyst loadings might be necessary, impacting the practicality of the system.

Enantioselectivity: While the diamine has the potential to induce asymmetry, the level of enantioselectivity it or its derivatives can achieve is not documented. The electronic and steric influence of the 4-methoxyphenyl (B3050149) group on the stereochemical outcome would need to be experimentally determined.

Substrate Generality: The catalyst's effectiveness may be limited to specific classes of substrates. For example, highly sterically hindered substrates may not react efficiently.

Reaction Conditions: The optimal reaction conditions (solvent, temperature, additives) would need to be established for each specific transformation.

Further research is required to fully delineate the catalytic potential of this compound and its metal complexes.

Applications of N 4 Methoxyphenyl Ethane 1,2 Diamine in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary or Ligand in Stereoselective Transformations

Vicinal diamines are fundamental scaffolds for the construction of chiral ligands and auxiliaries used in asymmetric catalysis. While direct and extensive research on N-(4-methoxyphenyl)ethane-1,2-diamine as a chiral ligand is not widely documented in readily available literature, its structural motifs are present in well-established ligands for stereoselective transformations. The fundamental structure of an ethylenediamine (B42938) backbone is a key feature in numerous successful chiral ligands.

The potential for this compound lies in its ability to be resolved into its constituent enantiomers, (R)- and (S)-N-(4-methoxyphenyl)ethane-1,2-diamine. These chiral diamines can then be used to form complexes with various transition metals, such as ruthenium, rhodium, or iridium. The resulting metal complexes can serve as catalysts for a variety of asymmetric reactions, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The p-methoxyphenyl group can influence the electronic environment of the metal center and provide steric bulk, which are crucial factors in achieving high levels of enantioselectivity.

For instance, related chiral 1,2-diamines, such as 1,2-diphenylethane-1,2-diamine (B1144217) and its derivatives, are cornerstones of asymmetric catalysis. It is therefore chemically reasonable to project that chiral this compound could be effectively utilized in similar catalytic systems. The table below outlines potential stereoselective transformations where this diamine could serve as a ligand precursor.

Table 1: Potential Applications in Stereoselective Transformations

| Transformation Type | Metal Catalyst (Example) | Potential Role of the Diamine |

| Asymmetric Transfer Hydrogenation | Ru(II), Rh(III) | Forms a chiral complex to facilitate the stereoselective reduction of ketones and imines. |

| Asymmetric Hydrogenation | Ir(I), Ru(II) | Acts as a chiral ligand to guide the enantioselective addition of hydrogen across a double bond. |

| Asymmetric C-C Bond Formation | Pd(0), Cu(I) | Serves as a ligand to control the stereochemistry in allylic alkylations or conjugate additions. |

Building Block for Complex Heterocyclic Structures

The 1,2-diamine functionality is a powerful synthon for the construction of a wide array of nitrogen-containing heterocyclic rings. This compound provides a direct route to such structures, which are of significant interest in medicinal chemistry and materials science.

Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of heterocyclic compounds typically synthesized by the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. This reaction is a robust and high-yielding method for accessing the quinoxaline core. This compound can, in principle, react with various 1,2-diketones to produce a library of substituted quinoxalines. The reaction proceeds via a double condensation, forming a stable, aromatic heterocyclic system. The methoxyphenyl substituent would be appended to one of the nitrogen atoms of the resulting (theoretical) dihydroquinoxaline, which may or may not be stable. A more common pathway involves using an ortho-phenylenediamine. However, the reactivity of the ethylenediamine portion can lead to related heterocyclic structures. For the purpose of illustrating the core reaction of a 1,2-diamine, the synthesis of quinoxalines from a generic o-phenylenediamine (B120857) is shown below.

General Reaction for Quinoxaline Synthesis

A general scheme showing the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound to form a quinoxaline derivative.

A general scheme showing the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound to form a quinoxaline derivative.

The following table details examples of quinoxaline derivatives that can be synthesized using this methodology.

Table 2: Examples of Quinoxaline Derivatives from 1,2-Dicarbonyls

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative |

| Glyoxal | Quinoxaline |

| 2,3-Butanedione (Diacetyl) | 2,3-Dimethylquinoxaline |